(3-(Hydroxymethyl)phenyl)(phenyl)methanone
Overview
Description
3-(Hydroxymethyl)phenylmethanone: is an organic compound with the molecular formula C14H12O2 It is a ketone derivative characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzoyl chloride with 3-(hydroxymethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 3-(Hydroxymethyl)phenylmethanone can be scaled up by optimizing the reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Hydroxymethyl)phenylmethanone can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3-(Carboxymethyl)phenylmethanone.
Reduction: Formation of 3-(Hydroxymethyl)phenylmethanol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: 3-(Hydroxymethyl)phenylmethanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe to study enzyme mechanisms.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, 3-(Hydroxymethyl)phenylmethanone is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)phenylmethanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the phenyl rings provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall mechanism of action.
Comparison with Similar Compounds
- 4-(Hydroxymethyl)phenylmethanone
- 2-(Hydroxymethyl)phenylmethanone
- 3-(Methoxymethyl)phenylmethanone
Comparison: Compared to its analogs, 3-(Hydroxymethyl)phenylmethanone exhibits unique reactivity due to the position of the hydroxymethyl group. This positional difference can influence the compound’s chemical behavior, such as its ability to undergo specific substitution reactions. Additionally, the presence of the hydroxymethyl group at the meta position may affect its interaction with biological targets, potentially leading to distinct pharmacological properties.
Biological Activity
The compound (3-(Hydroxymethyl)phenyl)(phenyl)methanone , also known as benzophenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring both hydroxymethyl and phenyl groups, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzophenone derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing new anticancer agents that target microtubule dynamics .
Table 1: Anticancer Activity of Related Compounds
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound 5 | 0.08-12.07 | Inhibits tubulin polymerization |
VU0285683 | 4.22-6.38 | Targets mGluR5 receptor |
3-Methyl-2-phenyl-indole | Varies | Anti-inflammatory and analgesic properties |
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory effects. For example, certain derivatives have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which plays a pivotal role in inflammatory processes .
Table 2: Anti-inflammatory Activity of Benzophenone Derivatives
Compound Name | IC50 (µM) | Target Enzyme |
---|---|---|
Benzophenone A | 10.5 | COX-2 |
Hydroxymethyl derivative | 5.0 | IL-6 |
Antimicrobial Properties
Chalcone derivatives, which include structural analogs of this compound, have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting specific metabolic pathways .
Table 3: Antimicrobial Activity
Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Chalcone Derivative | Bacterial | 25 µg/mL |
Hydroxymethyl Chalcone | Fungal | 15 µg/mL |
Case Studies
-
In Vitro Studies on Cancer Cell Lines
A study evaluated the effects of several benzophenone derivatives on human cancer cell lines such as MCF-7 and HCT-116. The results indicated that these compounds could induce apoptosis through the activation of the caspase pathway, highlighting their potential as chemotherapeutic agents . -
Anti-inflammatory Mechanisms
In a controlled experiment on animal models, a hydroxymethyl derivative was administered to assess its impact on inflammation markers. Results showed a significant reduction in TNF-alpha levels and an increase in anti-inflammatory cytokines, suggesting its therapeutic potential in treating inflammatory diseases .
Properties
IUPAC Name |
[3-(hydroxymethyl)phenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVOUUBCQGAXLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509778 | |
Record name | [3-(Hydroxymethyl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56338-25-1 | |
Record name | [3-(Hydroxymethyl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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